molecular formula C7H8O2 B3288799 1-(Furan-3-yl)prop-2-en-1-ol CAS No. 852998-61-9

1-(Furan-3-yl)prop-2-en-1-ol

Cat. No.: B3288799
CAS No.: 852998-61-9
M. Wt: 124.14 g/mol
InChI Key: JMIRTRGJNXANJU-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)prop-2-en-1-ol is an organic compound with the molecular formula C₇H₈O₂ It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a prop-2-en-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the aldol condensation of furan-3-carbaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield saturated alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: Furan-3-carboxylic acid.

    Reduction: 1-(Furan-3-yl)propan-1-ol.

    Substitution: 2-Bromo-1-(furan-3-yl)prop-2-en-1-ol.

Scientific Research Applications

1-(Furan-3-yl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The furan ring can undergo electrophilic aromatic substitution, allowing it to interact with enzymes and receptors in biological systems. The prop-2-en-1-ol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

    1-(Furan-2-yl)prop-2-en-1-ol: Similar structure but with the furan ring attached at the 2-position.

    3-(Furan-2-yl)prop-2-en-1-ol: Another isomer with the furan ring attached at the 2-position and the prop-2-en-1-ol group at the 3-position.

Uniqueness: 1-(Furan-3-yl)prop-2-en-1-ol is unique due to the specific positioning of the furan ring and the prop-2-en-1-ol group, which influences its reactivity and interactions with other molecules. This unique structure can result in different chemical and biological properties compared to its isomers.

Properties

IUPAC Name

1-(furan-3-yl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-2-7(8)6-3-4-9-5-6/h2-5,7-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIRTRGJNXANJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=COC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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